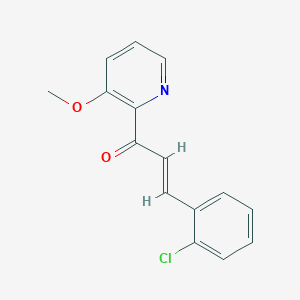
Chalcone derivative 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chalcone derivative 4 is a member of the chalcone family, which are aromatic ketones that form the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. This compound, like other chalcones, consists of two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chalcone derivatives, including chalcone derivative 4, are typically synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base catalyst. The reaction is usually carried out in polar solvents such as ethanol or methanol at temperatures ranging from 50 to 100°C .
Industrial Production Methods: In industrial settings, the synthesis of chalcone derivatives can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of ultrasonic irradiation and microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: Chalcone derivative 4 undergoes various chemical reactions, including:
Oxidation: Chalcones can be oxidized to form flavones and other related compounds.
Reduction: Reduction of the α, β-unsaturated carbonyl system can yield dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted chalcones
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are often used for substitution reactions
Major Products Formed:
Oxidation: Flavones and related compounds.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones with different functional groups
Scientific Research Applications
Chalcone derivative 4 has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Exhibits significant biological activities, including anticancer, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and infectious diseases.
Industry: Used in the development of new materials with unique optical and electronic properties .
Mechanism of Action
The mechanism of action of chalcone derivative 4 involves its interaction with various molecular targets and pathways:
Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase .
Comparison with Similar Compounds
- Flavones
- Isoflavones
- Dihydrochalcones
- Aurones
- Coumarins .
Chalcone derivative 4 stands out due to its unique combination of chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C15H12ClNO2 |
|---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(3-methoxypyridin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12ClNO2/c1-19-14-7-4-10-17-15(14)13(18)9-8-11-5-2-3-6-12(11)16/h2-10H,1H3/b9-8+ |
InChI Key |
ADUCKBZUFASKCP-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=C(N=CC=C1)C(=O)/C=C/C2=CC=CC=C2Cl |
Canonical SMILES |
COC1=C(N=CC=C1)C(=O)C=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















